2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid
Overview
Description
2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid is a chemical compound with the molecular formula C10H12O5S and a molecular weight of 244.27 g/mol It is characterized by the presence of a hydroxyethanesulfonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid typically involves the reaction of 4-bromophenylacetic acid with sodium 2-hydroxyethanesulfonate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the hydroxyethanesulfonyl group. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a sulfone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
Oxidation: The major product is the sulfone derivative.
Reduction: The major product is the sulfide derivative.
Substitution: The major products are the substituted phenyl derivatives, such as nitrophenyl or halophenyl acetic acids.
Scientific Research Applications
2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxyethanesulfonyl)benzoic acid
- 2-(4-Sulfophenyl)acetic acid
- 4-(2-Hydroxyethylsulfonyl)phenylacetic acid
Uniqueness
2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid is unique due to the presence of both a hydroxyethanesulfonyl group and an acetic acid moiety, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-[4-(2-hydroxyethylsulfonyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c11-5-6-16(14,15)9-3-1-8(2-4-9)7-10(12)13/h1-4,11H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYXNCBLESBTFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S(=O)(=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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